molecular formula C11H10ClF3N2O2 B7455145 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide

2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide

Katalognummer B7455145
Molekulargewicht: 294.66 g/mol
InChI-Schlüssel: YYDANAREIBBRGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFTR corrector, and it has been studied extensively for its ability to correct the ion transport defect caused by cystic fibrosis.

Wirkmechanismus

The mechanism of action of 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide involves the correction of the ion transport defect caused by cystic fibrosis. This compound binds to the CFTR protein and stabilizes its structure, allowing it to function more efficiently in regulating the ion transport across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can improve the function of the CFTR protein in cells derived from patients with cystic fibrosis. In vivo studies have shown that this compound can improve lung function and reduce the production of thick mucus in animal models of cystic fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide in lab experiments is its ability to improve the function of the CFTR protein in cells derived from patients with cystic fibrosis. This allows researchers to study the effects of CFTR correction on various cellular processes in a more accurate and relevant manner. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult and time-consuming to obtain in large quantities.

Zukünftige Richtungen

There are several future directions for the research on 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide. One potential direction is the development of more efficient synthesis methods to make this compound more readily available for research purposes. Another potential direction is the optimization of the CFTR correction process to improve the efficacy and safety of this compound for clinical use. Additionally, further research is needed to fully understand the biochemical and physiological effects of CFTR correction in various organs and tissues affected by cystic fibrosis.

Synthesemethoden

The synthesis of 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide is a complex process that involves several steps. The initial step involves the reaction of 3-chloro-2-oxo-5-(trifluoromethyl)pyridine with propargylamine to form 2-(prop-2-yn-1-ylamino)-3-chloro-5-(trifluoromethyl)pyridine. This intermediate compound is then reacted with acetic anhydride to form the final product, 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide.

Wissenschaftliche Forschungsanwendungen

The CFTR corrector, 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide, has been extensively studied for its potential applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the ion transport across cell membranes, leading to the production of thick mucus in the lungs and other organs. CFTR correctors like 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide have been shown to improve the function of the CFTR protein, which is responsible for regulating the ion transport across cell membranes. This improvement in CFTR function can lead to a reduction in the production of thick mucus in the lungs and other organs, improving the quality of life of patients with cystic fibrosis.

Eigenschaften

IUPAC Name

2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c1-2-3-16-9(18)6-17-5-7(11(13,14)15)4-8(12)10(17)19/h2,4-5H,1,3,6H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDANAREIBBRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C=C(C=C(C1=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.